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Compound of Interest

Compound Name:
3,5,7-Trimethyladamantane-1-

carboxylic acid

CAS No.: 15291-66-4

Cat. No.: B096378

Get Quote

Executive Summary: The "Lipophilic Bullet"
Optimized
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid scaffold widely utilized in medicinal

chemistry as a "lipophilic bullet" to improve drug pharmacokinetics, particularly membrane

permeability and half-life. However, the unsubstituted adamantane cage suffers from two

critical liabilities: excessive lipophilicity (LogP > 4) leading to poor solubility, and rapid metabolic

clearance via CYP450-mediated oxidation at the bridgehead carbons.

This guide analyzes the structure-activity relationship (SAR) of Substituted Adamantane

Carboxylic Acids, demonstrating how strategic substitution transforms this scaffold from a

simple carrier into a potent, metabolically stable pharmacophore. We compare these

derivatives against traditional planar aromatics and unsubstituted adamantane analogs,

supported by data from 11β-HSD1 and DGAT1 inhibitor development.
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Comparative Analysis: Performance vs. Alternatives
Adamantane vs. Planar Aromatics (The "Escape from
Flatland")
Replacing a phenyl ring with an adamantane carboxylic acid moiety introduces defined three-

dimensional volume (spherical diameter ~6.4 Å) without introducing rotatable bonds. This rigid

bulk restricts the conformational space of the attached pharmacophore, often enhancing

selectivity for deep hydrophobic pockets.

Feature
Phenyl Ring
(Planar)

Adamantane (3D
Cage)

Impact on Drug
Design

Geometry 2D Planar 3D Spherical

Adamantane fills

hydrophobic pockets

more efficiently,

increasing van der

Waals contacts.

Lipophilicity Moderate High (Lipophilic Bullet)

Adamantane

significantly increases

CNS penetration and

membrane

permeability.

Metabolism
Ring hydroxylation /

Epoxidation

Bridgehead

hydroxylation

Adamantane

metabolism is

predictable (C-H

oxidation) and

blockable (see

Section 3).

Solubility Variable Generally Low

Critical Fix: The

carboxylic acid group

provides a polar

handle; further polar

substitution (e.g., -

OH) is often required.
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Substituted vs. Unsubstituted Adamantane Scaffolds
The core differentiation in performance lies in Metabolic Blocking. Unsubstituted adamantane is

rapidly oxidized by CYP450 enzymes (primarily CYP2D6 and CYP3A4) at the tertiary

bridgehead carbons (

metabolic soft spot).

Experimental Evidence (Microsomal Stability): In 11β-HSD1 inhibitor studies, introducing a

polar group (hydroxyl or fluorine) at the 5-position of the adamantane ring (distal to the

carboxylic acid linker) drastically improves metabolic stability without compromising potency.

Table 1: Metabolic Stability and Potency Comparison (11β-HSD1 Inhibitors) Data derived from

adamantyl carboxamide optimization studies [1, 2].
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Compound
Variant

Structure
Description

11β-HSD1 IC50
(nM)

Human Liver
Microsomes
(T1/2 min)

Outcome

Baseline

Unsubstituted

Adamantyl-

Amide

18 < 5

Failed: Rapid

clearance due to

oxidation at

C5/C7.

Alternative A
3-Methyl-

Adamantyl
22 8

Poor: Methyl

group does not

block oxidation;

adds lipophilicity.

Alternative B
3-Fluoro-

Adamantyl
25 45

Improved:

Fluorine

withdraws

electrons,

deactivating C-H

bonds.

Optimized

Product

E-5-Hydroxy-2-

Adamantyl
28 > 120

Superior:

Hydroxyl group

blocks

metabolism and

lowers LogP for

better solubility.

Deep Dive: Structure-Activity Relationship (SAR)
The SAR of adamantane carboxylic acids revolves around three vectors: the Linker (C1/C2),

the Cage Substitution (C3/C5/C7), and the Bioisosteric Replacement.

The Linker Vector: Bridgehead (C1) vs. Bridging (C2)
C1-COOH (Bridgehead): The most common attachment. Provides a linear projection of the

substituent.
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C2-COOH (Bridging): Creates a "kinked" geometry. In 11β-HSD1 inhibitors, moving the

amide linker from C1 to C2 (specifically the E-isomer) improved selectivity against the

counter-target 11β-HSD2 [3].

The Metabolic Blocking Strategy
To utilize adamantane carboxylic acids effectively, one must "cap" the metabolic soft spots. The

tertiary carbons (positions 1, 3, 5, 7) are electron-rich and prone to radical attack by CYP450

iron-oxo species.

Rule: Place Electron Withdrawing Groups (EWG) or polar moieties at the bridgehead

positions distal to the main pharmacophore.

Effect: This lowers the HOMO energy of the C-H bonds, making them resistant to oxidation.

Visualization: SAR Decision Logic
The following diagram illustrates the decision pathway for optimizing adamantane carboxylic

acid derivatives for potency and stability.
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Adamantane Scaffold Selection
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(Geometry Definition)
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Distal Substitution Strategy

H (Unsubstituted)
High LogP, Low T1/2

Avoid

Fluorine (EWG)
Med LogP, Med T1/2

Metabolic Block

Hydroxyl (Polar)
Low LogP, High T1/2

Solubility + Block

Optimized Candidate:
High Potency + Metabolic Stability
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Caption: Decision tree for optimizing adamantane carboxylic acids, prioritizing metabolic

blocking at distal bridgehead positions.

Experimental Protocols
Synthesis of 1-Adamantanecarboxylic Acid Derivatives
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This protocol describes the "Koch-Haaf carboxylation" to generate the acid core, followed by

amide coupling, a standard workflow in generating SAR libraries [4, 5].

Reagents: 1-Adamantanol, Formic acid (98%), Sulfuric acid (96%), Thionyl chloride, Primary

amine (R-NH2).

Step-by-Step Methodology:

Carboxylation (Koch-Haaf Reaction):

Add 1-adamantanol (10 mmol) dropwise to a stirred mixture of formic acid (40 mL) and

sulfuric acid (100 mL) at 0°C over 2 hours.

Mechanism:[1][2] Acid-catalyzed generation of the adamantyl carbocation, which traps CO

generated in situ from formic acid.

Pour onto crushed ice (200 g). Filter the white precipitate.

Recrystallize from methanol/water. Yield: ~85% 1-adamantanecarboxylic acid.

Acid Chloride Formation:

Reflux the carboxylic acid (5 mmol) in thionyl chloride (10 mL) for 2 hours.

Remove excess SOCl2 under vacuum.

Amide Coupling (Library Generation):

Dissolve the crude acid chloride in dry DCM (20 mL).

Add the target amine (5.5 mmol) and Triethylamine (10 mmol) at 0°C.

Stir at room temperature for 12 hours.

Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Microsomal Stability Assay (Validation Protocol)
To verify the "Metabolic Blocking" hypothesis, this assay is mandatory.

Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5

mg/mL protein) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate

dehydrogenase).

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold

acetonitrile containing internal standard.

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(concentration) vs. time. Slope = -k.

.

Synthesis Workflow Visualization
The following diagram details the synthetic pathway to access the metabolically stable 5-

hydroxy-adamantane-2-carboxylic acid derivatives, a key scaffold for DGAT1 and 11β-HSD1

inhibitors [3, 6].

Adamantane-2-one 1. Wittig Reaction
(Ph3P=CHOMe) Enol Ether 2. Hydrolysis

(HCl/THF) Aldehyde 3. Oxidation
(Jones Reagent) Adamantane-2-COOH 4. Nitric Acid/H2SO4

(Oxidation at C5)
5-Hydroxy-Adamantane-2-COOH

(Stable Scaffold)

Click to download full resolution via product page

Caption: Synthetic route to access the metabolically stable 5-hydroxy-adamantane-2-carboxylic

acid core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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